Epitinib

Catalog No.
S968869
CAS No.
1203902-67-3
M.F
C24H26N6O2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitinib

CAS Number

1203902-67-3

Product Name

Epitinib

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Epitinib is an orally available epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon administration, epitinib inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may lead to induction of cell death and inhibition of tumor growth in EGFR-overexpressing tumor cells. EGFR is a receptor tyrosine kinase (RTK) that is overexpressed in certain tumor types and plays a key role in tumor cell proliferation and vascularization.
EPITINIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Epitinib (HMPL-813) is an orally active, highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally optimized for high blood-brain barrier (BBB) penetration. While first-generation TKIs effectively target EGFR mutations in peripheral tissues, their utility in neuro-oncology is severely limited by poor central nervous system (CNS) exposure. Epitinib overcomes this pharmacokinetic barrier, providing researchers with a robust, targeted agent for modeling EGFR-driven glioblastoma and non-small cell lung cancer (NSCLC) with brain metastases[1]. Beyond its primary pharmacological role, Epitinib features a native terminal alkyne group, classifying it as a highly valuable click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes it an essential procurement choice for both translational oncology and chemical biology workflows.

Substituting Epitinib with standard first-generation EGFR inhibitors, such as Gefitinib or Erlotinib, introduces critical failure points in both in vivo efficacy models and chemical biology assays. In neuro-oncology models, standard TKIs exhibit poor blood-brain barrier penetrance, leading to sub-therapeutic intracranial concentrations and false-negative efficacy data in glioblastoma or brain-metastatic NSCLC studies [1]. Furthermore, from a synthetic standpoint, substituting Epitinib with non-alkyne TKIs like Gefitinib or Osimertinib for probe development requires complex, multi-step synthetic modifications to install a bioorthogonal handle. This not only increases precursor waste and synthesis time but also risks altering the core pharmacophore [2]. Procuring Epitinib provides an off-the-shelf solution that guarantees both high CNS exposure and immediate readiness for azide-based conjugation.

Native Bioorthogonal Conjugation Readiness (Click Chemistry)

Epitinib possesses a native 3-ethynylphenyl moiety, providing a highly accessible terminal alkyne for direct copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike standard EGFR inhibitors such as Gefitinib or Osimertinib, which lack this functional group, Epitinib can be immediately conjugated to azide-bearing fluorophores, biotin tags, or PROTAC linkers . This structural advantage eliminates the need for multi-step de novo synthesis to install a bioorthogonal handle, thereby accelerating probe generation while preserving the validated EGFR-binding pharmacophore.

Evidence DimensionBioorthogonal conjugation readiness (CuAAC)
Target Compound Data1 native terminal alkyne handle for direct 1-step conjugation
Comparator Or BaselineGefitinib / Osimertinib (0 native alkyne handles, requiring 3+ synthetic steps for modification)
Quantified DifferenceSaves multiple synthetic steps and prevents pharmacophore disruption during probe development
ConditionsCopper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows

Procurement of Epitinib allows chemical biologists to bypass custom synthesis, directly generating EGFR-targeted PROTACs or imaging probes from an off-the-shelf precursor.

Intracranial Efficacy and Blood-Brain Barrier (BBB) Penetration

Epitinib was rationally designed to overcome the blood-brain barrier exclusion that limits earlier targeted therapies. In clinical and preclinical evaluations of EGFRm+ NSCLC with brain metastases, Epitinib achieved an objective response rate (ORR) of 70% in subjects with measurable intracranial lesions [1]. In stark contrast, first-generation TKIs like Gefitinib exhibit notoriously poor BBB penetration, often failing to reach therapeutic concentrations in the cerebrospinal fluid (CSF) and brain parenchyma. This robust CNS exposure ensures that Epitinib provides a reliable, positive-control baseline for intracranial tumor suppression.

Evidence DimensionIntracranial efficacy / BBB penetrance
Target Compound Data70% Objective Response Rate (ORR) in measurable brain metastases
Comparator Or Baseline1st-generation TKIs (e.g., Gefitinib), which exhibit sub-therapeutic CNS exposure and low intracranial efficacy
Quantified DifferenceEpitinib delivers therapeutic intracranial concentrations, driving high response rates where standard TKIs fail due to BBB exclusion
ConditionsIn vivo / clinical models of EGFRm+ NSCLC with brain metastasis

Ensures researchers using orthotopic brain tumor models do not experience false-negative efficacy results caused by the pharmacokinetic failure of standard TKIs.

In Vivo Formulation Compatibility and Solubilization

Preparing stable, non-toxic dosing vehicles for highly lipophilic small molecules is a major bottleneck in preclinical pharmacology. Epitinib, particularly in its succinate salt form, demonstrates excellent formulation compatibility. It can be reliably solubilized at working concentrations of 1–2 mg/mL using a standard, well-tolerated co-solvent system comprising 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (with sonication). Compared to unoptimized generic TKI free bases that frequently precipitate in aqueous saline or require excessively high, toxic solvent loads, this standardized formulation ensures uniform dosing and reproducible pharmacokinetic profiling.

Evidence DimensionSolubilization for in vivo administration
Target Compound DataStable, clear working solution at 1–2 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline
Comparator Or BaselineUnoptimized generic TKI free bases (prone to aqueous precipitation or requiring >20% DMSO)
Quantified DifferenceAchieves reliable solubilization in a standard, low-toxicity vehicle, preventing precipitation-induced dosing errors
ConditionsPreclinical in vivo xenograft dosing preparation

Guarantees reproducible, uniform animal dosing without vehicle-induced toxicity, which is critical for generating reliable in vivo efficacy data.

Synthesis of EGFR-Targeted PROTACs and Chemical Probes

Due to its native terminal alkyne group, Epitinib is the ideal precursor for chemical biologists developing novel EGFR degraders (PROTACs) or fluorescent target-engagement probes. It seamlessly integrates into standard CuAAC click chemistry workflows, allowing direct conjugation to azide-functionalized E3 ligase ligands or fluorophores without requiring complex de novo pharmacophore modification.

Orthotopic In Vivo Models of Glioblastoma and Brain Metastases

Epitinib's optimized blood-brain barrier (BBB) penetration makes it the preferred positive control for neuro-oncology research. It is specifically suited for orthotopic xenograft or patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma or EGFRm+ NSCLC brain metastases, where standard first-generation TKIs fail to achieve therapeutic intracranial concentrations[1].

Establishment of CNS-Penetrant TKI Resistance Models

As a highly potent, brain-penetrant EGFR inhibitor, Epitinib is utilized to generate specialized in vitro and in vivo acquired resistance models. Procuring Epitinib allows researchers to isolate and study resistance mechanisms specific to BBB-penetrant therapies, which often diverge significantly from the resistance pathways driven by non-penetrant inhibitors like Gefitinib [1].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.21172409 Da

Monoisotopic Mass

430.21172409 Da

Heavy Atom Count

32

UNII

WZ97ZE4UUG

Dates

Last modified: 04-14-2024

Explore Compound Types